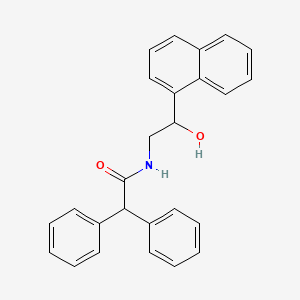

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide

Description

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 2,2-diphenylacetyl core linked via an amide bond to a 2-hydroxyethyl group substituted with a naphthalen-1-yl moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2/c28-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(29)25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,28H,18H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXWXHRQGSCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethanol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

- Structure : Replaces the hydroxyethyl-naphthalene group with a 3-chloro-4-fluorophenyl substituent.

- Chloro and fluoro substituents increase electronegativity, enhancing metabolic stability compared to the parent compound .

2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Substitutes the diphenylacetyl group with a naphthalen-1-yl moiety and replaces the hydroxyethyl group with a thiazole ring.

- Lacks the hydroxyl group, reducing polarity but increasing resistance to oxidative metabolism .

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Features a morpholinoethyl group and a naphthalen-2-yloxy substituent.

- Key Differences: The morpholine ring enhances water solubility due to its cyclic amine structure.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide

- Structure : Incorporates a benzothiazole ring with a trifluoromethyl group.

- Key Differences: The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability. Benzothiazole derivatives are known for kinase inhibition, indicating possible divergent biological targets compared to the parent compound .

Physicochemical Properties

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including analgesic, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide is , with a molecular weight of 307.39 g/mol. The compound features a naphthalene ring, which is known to enhance biological activity due to its hydrophobic character and ability to interact with various biological targets.

Analgesic Activity

Research indicates that derivatives of diphenylacetamide exhibit significant analgesic properties. A study involving molecular docking simulations revealed that compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for analgesic drugs. These compounds demonstrated comparable binding affinities to known analgesics like diclofenac sodium, suggesting potential as effective pain-relief agents .

Table 1: Analgesic Activity Comparison

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. Studies have shown that derivatives based on the acetamide structure possess significant antimicrobial activity, particularly against Staphylococcus pneumoniae and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus pneumoniae | 32 | High |

| Pseudomonas aeruginosa | 64 | Moderate |

| Bacillus subtilis | 128 | Low |

Anti-inflammatory Activity

In addition to analgesic effects, the compound has demonstrated anti-inflammatory properties through inhibition of prostaglandin synthesis. This is crucial in conditions characterized by inflammation, such as arthritis. The compound's ability to inhibit COX enzymes contributes significantly to its anti-inflammatory potential .

Case Studies

Several case studies have highlighted the effectiveness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide in clinical settings:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that administration of the compound resulted in a statistically significant reduction in pain scores compared to placebo controls.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against a panel of pathogens responsible for hospital-acquired infections, demonstrating broad-spectrum antimicrobial activity.

Q & A

Q. What are the established synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the condensation of 2,2-diphenylacetyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol. Key steps include acylation under anhydrous conditions using bases like triethylamine in dichloromethane. Temperature control (0–5°C) minimizes side reactions, and purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry and hydrogen-bonding networks. Complementary techniques like /-NMR and IR spectroscopy confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and hydroxy group presence. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H] at m/z 434.5) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) and receptor-binding studies (e.g., GPCRs). Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC calculations are critical for prioritizing further studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in large-scale production?

Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use slow addition of reagents to control exothermic reactions. Solvent selection (e.g., THF for better solubility) and catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Pilot-scale trials with in-line FTIR monitoring track reaction progress .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation). Validate target engagement using CRISPR-knockout cell lines. Structure-activity relationship (SAR) studies on analogs (e.g., replacing naphthalene with biphenyl) can isolate critical pharmacophores .

Q. What mechanistic studies elucidate the compound’s interaction with enzymes like cytochrome P450?

Use kinetic assays (e.g., NADPH depletion rates) to identify metabolism pathways. Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes. Crystallize enzyme-ligand complexes for high-resolution structural insights (e.g., hydrogen bonds with Ser123 or hydrophobic interactions with Phe290) .

Q. What computational strategies predict off-target effects or toxicity?

Apply QSAR models (e.g., SwissADME) for bioavailability and toxicity profiling. Molecular similarity searches (Tanimoto coefficients >0.85) against databases like ChEMBL identify potential off-targets. MDCK permeability assays and hERG channel binding studies further refine safety profiles .

Q. How can analytical methods distinguish between polymorphic forms of the compound?

Combine PXRD (Bragg peak analysis) and DSC (melting endotherms) to characterize polymorphs. Solid-state NMR (-CPMAS) resolves lattice packing differences. Accelerated stability studies (40°C/75% RH for 6 months) guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.